molecular formula C22H19FN2O2 B14992197 1-(4-fluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole

1-(4-fluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole

Cat. No.: B14992197
M. Wt: 362.4 g/mol
InChI Key: NAMDKMXDPCYHJQ-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHYL]-2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the 4-Fluorophenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 3-Methoxyphenoxymethyl Group: This can be done through an etherification reaction using 3-methoxyphenol and a suitable alkylating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-FLUOROPHENYL)METHYL]-2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHYL]-2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-2-[(3-METHOXYPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-2-[(3-methoxyphenoxy)methyl]-1H-1,3-benzodiazole
  • 1-[(4-Bromophenyl)methyl]-2-[(3-methoxyphenoxy)methyl]-1H-1,3-benzodiazole

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenyl ring (fluoro, chloro, bromo).
  • Biological Activity: The presence of different halogens can significantly affect the biological activity and potency of these compounds.
  • Chemical Reactivity: The reactivity towards various chemical reactions can also vary based on the nature of the substituents.

Properties

Molecular Formula

C22H19FN2O2

Molecular Weight

362.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-[(3-methoxyphenoxy)methyl]benzimidazole

InChI

InChI=1S/C22H19FN2O2/c1-26-18-5-4-6-19(13-18)27-15-22-24-20-7-2-3-8-21(20)25(22)14-16-9-11-17(23)12-10-16/h2-13H,14-15H2,1H3

InChI Key

NAMDKMXDPCYHJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

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